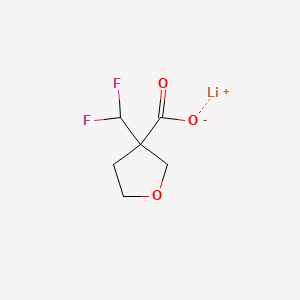
(R)-1-(Quinolin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(quinolin-3-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chiral center at the ethanamine moiety adds to the compound’s complexity and potential for enantioselective interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:
Reducing Agent: Chiral borane or chiral oxazaborolidine
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile
Reduction: Further reduction to the corresponding alkane
Substitution: Nucleophilic substitution at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinolin-3-yl nitrile
Reduction: (1R)-1-(quinolin-3-yl)ethane
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of complex molecules
Biology: As a ligand for studying receptor interactions
Medicine: Potential therapeutic agent due to its biological activity
Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity
Quinoline: The parent compound without the ethanamine moiety
(1R)-1-(isoquinolin-3-yl)ethan-1-amine: An isomer with the nitrogen atom in a different position on the ring
Uniqueness
(1R)-1-(quinolin-3-yl)ethan-1-amine is unique due to its chiral center and the specific positioning of the quinoline ring, which can lead to distinct interactions and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(1R)-1-quinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
Clave InChI |
ZDJPCGOQWSUBOY-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC2=CC=CC=C2N=C1)N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



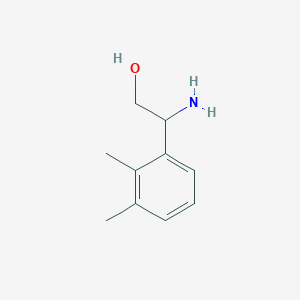
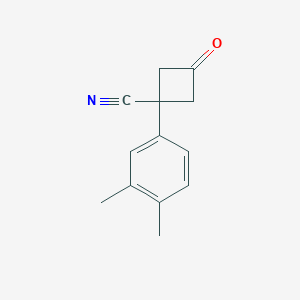



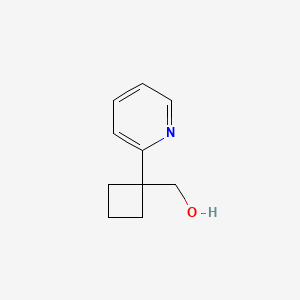


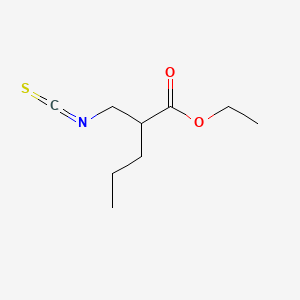

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

